![molecular formula C14H13ClN6O B7635087 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide](/img/structure/B7635087.png)
1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide, also known as CCT077, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been found to have a high affinity for a specific protein target, which makes it a promising candidate for the development of new drugs. In
Mécanisme D'action
1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide binds to the bromodomain of BRD4, which prevents the interaction of BRD4 with acetylated histones. This leads to the inhibition of transcription of genes that are regulated by BRD4, including those involved in cancer cell growth and survival. 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has been shown to be highly selective for BRD4, with minimal off-target effects on other bromodomain-containing proteins.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, which enhances their effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BRD4. This compound has also been extensively characterized using various analytical techniques, which ensures its purity and stability. However, 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the development of 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide and related compounds. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective inhibitors of BRD4. In addition, further studies are needed to investigate the potential therapeutic applications of 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide in other diseases beyond cancer, such as inflammatory and autoimmune disorders.
Conclusion
In conclusion, 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been found to have a high affinity for BRD4, which makes it a promising candidate for the development of new drugs. The synthesis method of 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has been optimized to ensure high yields and purity, and the compound has been extensively characterized using various analytical techniques. Further studies are needed to investigate the potential therapeutic applications of 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to produce 2-chlorobenzoyl chloride. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxamide to produce the desired product, 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide. The synthesis of 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has been optimized to ensure high yields and purity, and the compound has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo by targeting a specific protein known as bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression that has been implicated in the development and progression of several types of cancer. By inhibiting BRD4, 1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide can prevent the expression of genes that promote cancer cell growth and survival.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O/c1-8-13(9(2)18-17-8)16-14(22)11-7-21(20-19-11)12-6-4-3-5-10(12)15/h3-7H,1-2H3,(H,16,22)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZLGSHBBMRNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(3,5-dimethyl-1H-pyrazol-4-yl)triazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.